![molecular formula C16H24O B14648760 4-Methyl-1-[2-(4-methylphenyl)ethyl]cyclohexan-1-ol CAS No. 52650-95-0](/img/structure/B14648760.png)
4-Methyl-1-[2-(4-methylphenyl)ethyl]cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1-[2-(4-methylphenyl)ethyl]cyclohexan-1-ol is an organic compound belonging to the class of alcohols It is characterized by a cyclohexane ring substituted with a hydroxyl group, a methyl group, and a 2-(4-methylphenyl)ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[2-(4-methylphenyl)ethyl]cyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanone with 4-methylbenzyl chloride in the presence of a base such as sodium hydride. The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired alcohol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-1-[2-(4-methylphenyl)ethyl]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, PCC in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in pyridine, phosphorus tribromide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of 4-Methyl-1-[2-(4-methylphenyl)ethyl]cyclohexanone.
Reduction: Formation of 4-Methyl-1-[2-(4-methylphenyl)ethyl]cyclohexane.
Substitution: Formation of 4-Methyl-1-[2-(4-methylphenyl)ethyl]cyclohexyl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
4-Methyl-1-[2-(4-methylphenyl)ethyl]cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Methyl-1-[2-(4-methylphenyl)ethyl]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanol: A simpler alcohol with a cyclohexane ring and a hydroxyl group.
4-Methylcyclohexanol: Similar structure but lacks the 2-(4-methylphenyl)ethyl group.
4-Methyl-1-[2-(4-methylphenyl)ethyl]cyclohexanone: The oxidized form of the compound.
Uniqueness
4-Methyl-1-[2-(4-methylphenyl)ethyl]cyclohexan-1-ol is unique due to the presence of both a cyclohexane ring and a 2-(4-methylphenyl)ethyl group, which confer distinct chemical and biological properties. Its structural complexity allows for diverse applications and interactions that simpler compounds may not exhibit.
Eigenschaften
CAS-Nummer |
52650-95-0 |
|---|---|
Molekularformel |
C16H24O |
Molekulargewicht |
232.36 g/mol |
IUPAC-Name |
4-methyl-1-[2-(4-methylphenyl)ethyl]cyclohexan-1-ol |
InChI |
InChI=1S/C16H24O/c1-13-3-5-15(6-4-13)9-12-16(17)10-7-14(2)8-11-16/h3-6,14,17H,7-12H2,1-2H3 |
InChI-Schlüssel |
OOBGJPNUALZXKV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)(CCC2=CC=C(C=C2)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


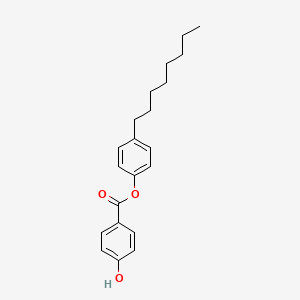
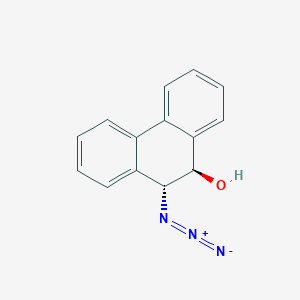

![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]oxathiolan]-3-yl acetate](/img/structure/B14648695.png)
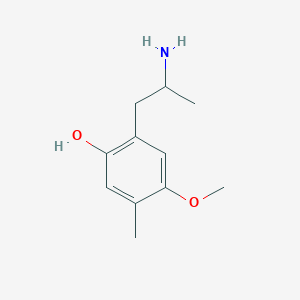
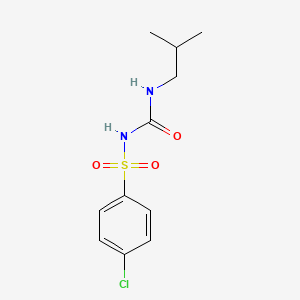


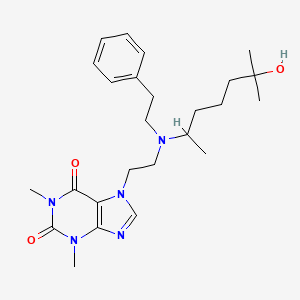
![3-[(3-Chlorophenoxy)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14648717.png)

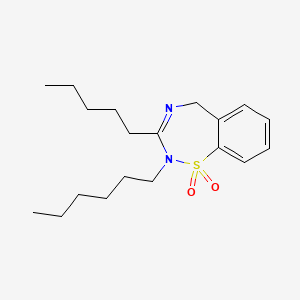

![3-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B14648753.png)
